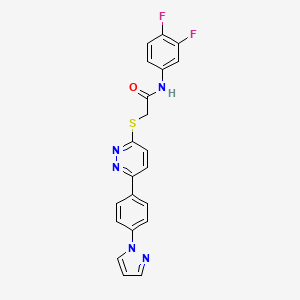

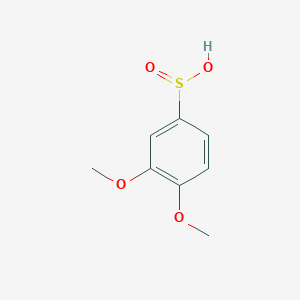

3,4-dimethoxybenzenesulfinic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dimethoxybenzenesulfinic acid (DMBSA) is a chemical compound that has been widely used in scientific research for its unique properties and potential applications. DMBSA is a white crystalline solid that is soluble in water and organic solvents. It is a sulfinate ester that has been utilized in various fields of study, including biochemistry, pharmacology, and organic chemistry.

Scientific Research Applications

Synthesis and Chemical Properties

3,4-Dimethoxybenzenesulfinic acid has been explored in various synthesis processes. For instance, Zhu Jintao (2010) demonstrated its use in the synthesis of 3,4-dimethoxyphenylacetic acid via the Friedel-Crafts reaction, highlighting its role in complex organic syntheses (Zhu, 2010). Furthermore, in the field of materials science, Lena E. Hoober-Burkhardt et al. (2017) used a derivative of 3,4-dimethoxybenzenesulfinic acid as a material for aqueous organic redox flow batteries, demonstrating its utility in energy storage technologies (Hoober-Burkhardt et al., 2017).

Pharmaceutical Applications

In pharmaceutical research, 3,4-dimethoxybenzenesulfinic acid derivatives have been explored for their potential in cancer therapy. J. Mun et al. (2012) investigated its analogs as inhibitors in the HIF-1 pathway, a critical component in tumor growth and cancer treatment (Mun et al., 2012). Similarly, Wei Wang et al. (2012) studied a novel sulfonamide anticancer agent derived from 3,4-dimethoxybenzenesulfinic acid, examining its in vitro and in vivo anti-cancer activity (Wang et al., 2012).

Antioxidant and Catalytic Activities

Tekin Artunç et al. (2020) synthesized phenol derivatives from compounds including 3,4-dimethoxybenzenesulfinic acid and evaluated their antioxidant activities, indicating its potential in the development of new antioxidants (Artunç et al., 2020). Also, S. Hazra et al. (2015) explored sulfonated Schiff base copper(II) complexes involving 3,4-dimethoxybenzenesulfinic acid as catalysts in alcohol oxidation, demonstrating its applicability in catalytic processes (Hazra et al., 2015).

Electrochemical Applications

In the electrochemical domain, Jingjing Zhang et al. (2017) utilized derivatives of 3,4-dimethoxybenzenesulfinic acid in non-aqueous redox flow batteries, highlighting its effectiveness in improving chemical stability (Zhang et al., 2017).

properties

IUPAC Name |

3,4-dimethoxybenzenesulfinic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4S/c1-11-7-4-3-6(13(9)10)5-8(7)12-2/h3-5H,1-2H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZVNQYGCMQNUEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dimethoxybenzenesulfinic Acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide](/img/structure/B2950837.png)

![(3-{[(4-Methylphenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2950838.png)

![(E)-2-Cyano-3-(7-methylimidazo[1,2-a]pyridin-3-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B2950840.png)

![N-[4-(1H-pyrrol-1-yl)phenyl]cyclopropanecarboxamide](/img/structure/B2950841.png)

![(E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2950844.png)

![N-(4-bromo-2-fluorophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2950846.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone](/img/structure/B2950849.png)

![2-((3,5-dimethylphenyl)(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-N-mesitylacetamide](/img/structure/B2950851.png)

![7-(2,4-Dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2950853.png)

![3-[(3-chlorophenyl)sulfonyl]-6-fluoro-1-(3-fluorobenzyl)-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2950857.png)